molecular formula C15H14O B073161 P-Methoxystilbene CAS No. 1142-15-0

P-Methoxystilbene

Cat. No. B073161
CAS RN: 1142-15-0
M. Wt: 210.27 g/mol
InChI Key: XWYXLYCDZKRCAD-BQYQJAHWSA-N
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Description

Synthesis Analysis

The synthesis of P-Methoxystilbene and related compounds involves various strategies, including palladium-catalyzed reactions, Heck reactions, and Suzuki cross-coupling reactions. For instance, hydroxystilbenes and their derivatives, including methoxystilbenes, can be synthesized through Heck reaction, demonstrating the versatility of palladium-catalyzed reactions in forming stilbene derivatives (Farina et al., 2007). Additionally, the synthesis of methoxy-substituted picenes highlights the effect of substitution on the electronic and crystal structures of stilbene derivatives (Mori et al., 2014).

Molecular Structure Analysis

The molecular structure of P-Methoxystilbene and its derivatives plays a crucial role in their chemical reactivity and physical properties. For example, the introduction of methoxy groups can influence the planarity of the molecular structure, affecting its electronic properties and interaction with other molecules (Murata et al., 2021).

Chemical Reactions and Properties

P-Methoxystilbene participates in various chemical reactions, reflecting its versatile chemical properties. Acid hydrolysis and demethylation reactions are common for modifying stilbene derivatives, altering their functional groups and consequently their chemical behavior (Winter, 1963).

Physical Properties Analysis

The physical properties of P-Methoxystilbene, such as solubility and photoluminescence, are influenced by its molecular structure. The introduction of methoxy groups affects the solubility and optical properties of stilbene derivatives, making them applicable in various fields such as organic electronics and photonics (Said et al., 2000).

Chemical Properties Analysis

The chemical properties of P-Methoxystilbene, including its reactivity and interaction with other chemical species, are essential for its applications in organic synthesis and material science. The electronic and steric effects of substituent groups play a significant role in its chemical behavior, influencing reactions such as polymerization and cross-coupling reactions (Lutsen et al., 1999).

Scientific Research Applications

Anti-Inflammatory Applications

  • Scientific Field: Biomedical Science
  • Summary of Application: P-Methoxystilbene, along with Pterostilbene and 4’-Methoxyresveratrol, has been studied for its anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages .
  • Methods of Application: The study involved stimulating RAW264.7 murine macrophages with LPS and treating them with P-Methoxystilbene. The researchers then measured the expression of inflammatory cytokines and the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways .
  • Results: Both P-Methoxystilbene and 4’-Methoxyresveratrol significantly reduced LPS-induced nitric oxide release by inhibiting the inducible nitric oxide synthase mRNA expression. They also inhibited LPS-induced mRNA expression of inflammatory cytokines including monocyte chemoattractant protein (MCP)-1, interleukin (IL)-6 and IL-1β, and tumor necrosis factor α (TNF-α), and attenuated LPS-induced NF-κB activation by decreasing p65 phosphorylation .

Antioxidant and Anti-Proliferative Applications

  • Scientific Field: Pharmacology
  • Summary of Application: Stilbenes, including P-Methoxystilbene, are polyphenolic allelochemicals synthesized by plants that are now exploited in medicine for their antioxidant, anti-proliferative and anti-inflammatory properties .

Oral Administration Applications

  • Scientific Field: Pharmacology
  • Summary of Application: Methoxylated stilbenes, including P-Methoxystilbene, are argued to be better candidates for oral administration than hydroxylated stilbenes, such as resveratrol . This is because they share many biological activities but have better bioavailability .

Oral Administration Applications

  • Scientific Field: Pharmacology
  • Summary of Application: Methoxylated stilbenes, including P-Methoxystilbene, are argued to be better candidates for oral administration than hydroxylated stilbenes, such as resveratrol . This is because they share many biological activities but have better bioavailability .

Safety And Hazards

Specific hazards arising from P-Methoxystilbene include the need to keep the product and empty container away from heat and sources of ignition. Hazardous combustion products include Carbon monoxide (CO) and Carbon dioxide (CO2) .

Future Directions

Stilbene derivatives, including P-Methoxystilbene, have potential applications as preservatives, antiseptics, and disinfectants . The solubility and stability of rhapontigenin, a methoxylated stilbene, were significantly improved, achieving a sevenfold increase in water solubility and maintaining more than 73% of the stilbene after three months . These findings could be of great interest for industries that aim to deliver novel bioactive compounds with higher solubility and lower degradation .

properties

IUPAC Name

1-methoxy-4-[(E)-2-phenylethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c1-16-15-11-9-14(10-12-15)8-7-13-5-3-2-4-6-13/h2-12H,1H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYXLYCDZKRCAD-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

P-Methoxystilbene

CAS RN

1142-15-0, 1694-19-5
Record name 1-Methoxy-4-(2-phenylethenyl)-benzene
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Record name trans-4-Methoxystilbene
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Record name 4-Methoxystilbene
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Record name p-methoxystilbene
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Record name 4-Methoxystilbene
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Record name 1-METHOXY-4-(2-PHENYLETHENYL)-BENZENE
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Synthesis routes and methods

Procedure details

19.6 grams (0.1 mole) of 4-hydroxystilbene, 135 grams of K2CO3 and 135 grams of methyl iodide were stirred in 500 ml of dimethyl-formamide for 20 hours at room temperature. After dilution with water the mixture was shaken with methylene chloride.
Quantity
19.6 g
Type
reactant
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135 g
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135 g
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500 mL
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solvent
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0 (± 1) mol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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